MsbA-IN-5 is a highly potent, small-molecule inhibitor of the ATP-binding cassette (ABC) transporter MsbA, a critical flippase responsible for translocating lipopolysaccharide (LPS) from the inner to the outer membrane in Gram-negative bacteria. By allosterically trapping MsbA in an inward-facing conformation, MsbA-IN-5 effectively blocks ATPase activity and halts outer membrane biogenesis [1]. For procurement and material selection, its primary value lies in its optimized physicochemical properties, which enable it to penetrate intact Gram-negative outer membranes. This delivers potent whole-cell antibacterial activity against wild-type Enterobacteriaceae without the need for efflux pump knockouts or membrane-permeabilizing agents, making it an ideal, ready-to-use probe for mainstream microbiological workflows [1].
Relying on earlier-generation MsbA inhibitors or generic membrane disruptors introduces significant experimental artifacts into screening workflows. Early in-class MsbA inhibitors (such as MsbA-IN-1) typically suffer from poor outer membrane penetration and high susceptibility to efflux, requiring the use of genetically modified ΔtolC strains to demonstrate whole-cell efficacy [1]. This severely limits their utility in wild-type pathogen models and translational research. Conversely, generic membrane-active agents (like polymyxins) lack precise mechanistic targeting of the LPS transport pathway, confounding phenotypic assays with general cytotoxicity [1]. MsbA-IN-5 overcomes these barriers by combining single-digit nanomolar target affinity with optimized whole-cell permeability, enabling direct use in wild-type assays with a clean mammalian cytotoxicity profile [1].
MsbA-IN-5 demonstrates significant improvements in whole-cell translation compared to earlier-generation MsbA inhibitors, directly impacting laboratory workflow efficiency. While early probes like MsbA-IN-1 show weak activity against wild-type Escherichia coli (MIC = 79 μM) due to efflux and permeability barriers, MsbA-IN-5 achieves an MIC of 12 μM [1]. This 6.5-fold enhancement allows researchers to study LPS transport inhibition in fully intact, wild-type pathogens without the costly and time-consuming prerequisite of generating ΔtolC efflux-deficient mutants [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against wild-type E. coli |
| Target Compound Data | 12 μM |
| Comparator Or Baseline | MsbA-IN-1 (79 μM) |
| Quantified Difference | 6.5-fold improvement in whole-cell potency |
| Conditions | Wild-type E. coli whole-cell broth microdilution assay |
Eliminates the need for genetically modified bacterial strains, streamlining assay workflows and ensuring that experimental data accurately reflects wild-type outer membrane biology.
A critical requirement for procuring antibacterial probes is the absence of general mammalian cytotoxicity, which can skew assay results. MsbA-IN-5 was evaluated against a panel of mammalian cell lines (A549, Jurkat, and HEK-293) and displayed no measurable toxicity at concentrations up to 50 μM [1]. Given its antibacterial MICs of 12–25 μM against target pathogens, this provides a clean therapeutic window, confirming that its mechanism of action is highly specific to bacterial MsbA rather than generic membrane disruption [1].
| Evidence Dimension | Mammalian cell cytotoxicity (CC50) |
| Target Compound Data | >50 μM |
| Comparator Or Baseline | Antibacterial MIC (12 μM) |
| Quantified Difference | >4-fold selectivity window between antibacterial efficacy and mammalian toxicity |
| Conditions | A549, Jurkat, and HEK-293 cell viability assays |
Prevents false positives in complex co-culture or intracellular infection models, ensuring reproducible downstream data in mainstream preclinical workflows.
At the biochemical level, MsbA-IN-5 is a highly potent inhibitor of the MsbA transporter, exhibiting an IC50 of 2 nM [1]. This places it among the most potent MsbA inhibitors in its class, ensuring near-complete suppression of ATP hydrolysis and subsequent LPS translocation at low nanomolar concentrations. This high affinity ensures that downstream phenotypic effects are strictly driven by target engagement rather than off-target accumulation [1].
| Evidence Dimension | Biochemical IC50 for MsbA |
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Standard biochemical assay baseline |
| Quantified Difference | Highly potent single-digit nanomolar target affinity |
| Conditions | Purified MsbA ATPase activity assay |
Ensures robust and reproducible target engagement at low concentrations, minimizing the risk of off-target effects in complex cellular assays.
MsbA-IN-5 exhibits targeted activity against specific Enterobacteriaceae, with MICs of 12 μM for K. pneumoniae and 25 μM for E. cloacae [1]. Notably, it is inactive against Acinetobacter baumannii and Pseudomonas aeruginosa, which possess low MsbA sequence homology (~39% identity to E. coli MsbA) [1]. This narrow-spectrum profile makes MsbA-IN-5 an excellent precision tool for dissecting species-specific LPS transport mechanisms without broadly disrupting the entire Gram-negative microbiome [1].
| Evidence Dimension | Antibacterial spectrum based on target homology |
| Target Compound Data | Active against E. coli and K. pneumoniae (MIC 12 μM) |
| Comparator Or Baseline | A. baumannii and P. aeruginosa (Inactive) |
| Quantified Difference | Complete selectivity for Enterobacteriaceae over non-fermenting Gram-negative species |
| Conditions | Whole-cell MIC profiling across ESKAPEE pathogens |
Allows researchers to selectively target Enterobacteriaceae in mixed-culture or microbiome studies, confirming on-target mechanism of action via sequence homology.
Because MsbA-IN-5 successfully penetrates intact outer membranes (MIC 12 μM), it is the ideal probe for studying LPS translocation and outer membrane assembly in wild-type E. coli and K. pneumoniae, avoiding the phenotypic artifacts introduced by efflux-deficient (ΔtolC) strains [1].
By allosterically trapping MsbA and halting LPS transport, MsbA-IN-5 can be used to intentionally weaken the Gram-negative outer membrane in a controlled manner. This makes it a valuable baseline compound for screening secondary agents or adjuvants that require a compromised outer membrane to exert their effects [1].
With its 2 nM IC50, MsbA-IN-5 is highly suitable for structural biology applications, such as cryo-EM or X-ray crystallography, where researchers need to reliably trap the MsbA transporter in its inward-facing, substrate-bound conformation [1].
Due to its strict dependence on high MsbA sequence homology, MsbA-IN-5 can be deployed in mixed-species models to selectively inhibit Enterobacteriaceae while sparing non-homologous species like Pseudomonas aeruginosa, enabling targeted microbiome manipulation [1].